TVA Enhances CD8+ T Cell Effector Function and Anti-Tumour Immunity In Vivo; cis-Vaccenate Shows No Effect
In a blood nutrient compound library screen of 255 circulating nutrients, trans-vaccenic acid (TVA) was ranked as the top hit for enhancing CD8+ T cell activation and rescuing PD-L1/PD-1-dependent T cell exhaustion [1]. In syngeneic mouse models, a TVA-enriched diet significantly attenuated tumor growth of immunogenic B16F10 melanoma cells compared with control diet; by contrast, a cis-vaccenic acid (CVA)-enriched diet showed no difference from control diet in tumor growth potential, demonstrating that TVA's immunomodulatory activity is strictly dependent on trans geometry at the Δ11 position [2]. Serum TVA concentration reached ~386 μM and tumor interstitial fluid (TIF) TVA concentration reached ~48 μM under dietary TVA supplementation [3]. Mechanistically, TVA inactivates the SCFA receptor GPR43: TVA at 20 μM reversed CD8+ T cell suppression induced by 20 mM SCFA acetate—a 1,000-fold potency differential—and 2 μM TVA was sufficient to reverse SCFA-dependent suppression, establishing high-potency receptor antagonism [4].
| Evidence Dimension | Anti-tumour immunity enhancement in syngeneic mouse model (B16F10 melanoma) |
|---|---|
| Target Compound Data | TVA-enriched diet: significant attenuation of tumor growth vs. control diet; serum TVA ~386 μM; TIF TVA ~48 μM; 2 μM TVA reverses 20 mM SCFA suppression |
| Comparator Or Baseline | cis-Vaccenic acid (CVA)-enriched diet: no difference from control diet in tumour growth; TVA ranked top among 255 nutrients in screen |
| Quantified Difference | Qualitative functional dichotomy (active vs. inactive) between geometric isomers; 10,000-fold lower TVA concentration (2 μM) vs. SCFA (20 mM) required for functional antagonism |
| Conditions | Syngeneic C57BL/6 mice inoculated with B16F10, MC38, or E0771 cells; dietary TVA supplementation; in vitro primary mouse and human CD8+ T cells; GPR43 receptor target identification via siRNA knockdown and CRISPR-Cas9 knockout |
Why This Matters
TVA is the only dietary long-chain fatty acid identified to date that directly promotes effector CD8+ T cell function through a defined GPCR mechanism (GPR43/cAMP/PKA/CREB axis), making it essential for immuno-oncology research programs investigating nutrient-immune crosstalk.
- [1] Fan H, Xia Y, Peng J, et al. Trans-vaccenic acid reprograms CD8+ T cells and anti-tumour immunity. Nature. 2023;623(7989):1034-1043. (Screen results: Supplementary Tables 3-5; Fig. 1a). doi:10.1038/s41586-023-06749-3 View Source
- [2] Fan H, Xia Y, Peng J, et al. Nature. 2023;623:1034-1043. (Fig. 1b: TVA diet attenuated B16F10 tumour growth; CVA diet showed no difference from control). doi:10.1038/s41586-023-06749-3 View Source
- [3] Fan H, Xia Y, Peng J, et al. Nature. 2023;623:1034-1043. (Extended Data Fig. 2b: serum TVA ~386 μM; TIF TVA ~48 μM). doi:10.1038/s41586-023-06749-3 View Source
- [4] Fan H, Xia Y, Peng J, et al. Nature. 2023;623:1034-1043. (Fig. 4d-e: 20 μM TVA reversed 20 mM SCFA suppression; 2 μM TVA sufficient; Extended Data Fig. 10a). doi:10.1038/s41586-023-06749-3 View Source
